molecular formula C16H16O3 B10843866 4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol

4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol

Katalognummer B10843866
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: ACLQWAFSCNOYRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol is a synthetic organic compound belonging to the class of benzochromenes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol typically involves a multi-step process starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzochromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or catalytic).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Wissenschaftliche Forschungsanwendungen

4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6H-benzo[c]chromene: A parent compound with similar structural features but lacking the specific substitutions found in 4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol.

    Cannabinol: A naturally occurring benzochromene with known biological activities.

    Pulchrol: Another benzochromene derivative with antiprotozoal activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple methyl groups and hydroxyl groups can enhance its solubility, stability, and interaction with biological targets.

Eigenschaften

Molekularformel

C16H16O3

Molekulargewicht

256.30 g/mol

IUPAC-Name

4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol

InChI

InChI=1S/C16H16O3/c1-8-6-11(17)7-13-10(3)19-16-9(2)14(18)5-4-12(16)15(8)13/h4-7,10,17-18H,1-3H3

InChI-Schlüssel

ACLQWAFSCNOYRE-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(C(=CC(=C2)O)C)C3=C(O1)C(=C(C=C3)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.